molecular formula C13H18ClN3OS B12948665 2-(3-methylsulfanylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride

2-(3-methylsulfanylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride

Cat. No.: B12948665
M. Wt: 299.82 g/mol
InChI Key: XFVPAKZNXBYROB-UHFFFAOYSA-N
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Description

2-(3-methylsulfanylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride is a complex organic compound known for its unique chemical structure and properties. This compound is part of the imidazo[1,5-a]pyrazine family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylsulfanylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride involves multiple steps, starting from the preparation of the core imidazo[1,5-a]pyrazine structure. The process typically includes:

    Formation of the Imidazo[1,5-a]pyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced through a substitution reaction, often using methylthiol as the reagent.

    Hydrochloride Formation: The final step involves the conversion of the compound into its hydrochloride salt form, which enhances its stability and solubility.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

2-(3-methylsulfanylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the imidazo[1,5-a]pyrazine core to more saturated derivatives.

    Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

Scientific Research Applications

2-(3-methylsulfanylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(3-methylsulfanylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride involves its interaction with specific molecular targets. The compound is known to:

    Inhibit Enzymes: It can inhibit certain enzymes by binding to their active sites.

    Modulate Protein-Protein Interactions: The compound can affect protein-protein interactions, influencing various cellular pathways.

    Induce Cellular Responses: It can induce apoptosis or other cellular responses, depending on the context.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-6-(4-methoxyphenyl)-3,7-dihydroimidazo[1,2-a]pyrazin-3(7H)-one;hydrochloride: Known for its chemiluminescent properties.

    Cypridina Luciferin Methoxy-Analogue: Used in bioluminescence studies.

Uniqueness

2-(3-methylsulfanylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride is unique due to its specific substitution pattern and the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties.

This compound’s versatility and unique characteristics make it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C13H18ClN3OS

Molecular Weight

299.82 g/mol

IUPAC Name

2-(3-methylsulfanylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride

InChI

InChI=1S/C13H17N3OS.ClH/c1-18-12-4-2-3-10(7-12)16-9-11-8-14-5-6-15(11)13(16)17;/h2-4,7,11,14H,5-6,8-9H2,1H3;1H

InChI Key

XFVPAKZNXBYROB-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1)N2CC3CNCCN3C2=O.Cl

Origin of Product

United States

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